Benzo[c]chromen-6-ones, also known as linear benzocoumarins, represent a class of oxygen-containing heterocyclic compounds. They consist of a coumarin core fused with a benzene ring, creating a linear arrangement. Tetrahydro-6H-benzo[c]chromen-6-ones are derivatives where the benzene ring is partially saturated, forming a cyclohexene ring. These compounds are found in natural sources like Eysenhardtia platycarpa [] and Alternaria sp. fungi [], and they have garnered significant interest in scientific research due to their diverse biological properties. Some notable members of this class include urolithins, which are hydroxyl-substituted benzo[c]chromen-6-one derivatives known for their antioxidant and anti-inflammatory activities.
1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromenes, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique ethoxy group that enhances its solubility and reactivity. The structure is characterized by a fused chromene system, which contributes to its pharmacological properties.
The compound can be synthesized through various methods involving the modification of benzo[c]chromene derivatives. Research indicates that derivatives of 6H-benzo[c]chromen-6-one can be synthesized from starting materials such as resorcinol and substituted benzoic acids in the presence of catalysts like copper sulfate and sodium hydroxide .
1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one falls under the category of organic compounds, specifically within the subclass of chromenes. Chromenes are cyclic compounds that contain a benzene ring fused to a heterocyclic ring containing oxygen. This specific compound is also classified as a derivative of coumarin due to its structural similarities.
The synthesis of 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves a multi-step process:
The synthesis often requires careful control of reaction conditions including temperature and time. For instance, reactions may be conducted at elevated temperatures (80–120 °C) for optimal yields . Thin-layer chromatography is commonly employed for monitoring reaction progress.
The molecular formula for 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is . The structure consists of:
The melting point of this compound has been reported around 242–243 °C . Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics.
1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and yield optimization.
The mechanism by which 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its biological effects involves interaction with specific molecular targets within biological systems. Research indicates that similar compounds may act on pathways related to inflammation and oxidative stress reduction.
The compound likely interacts with cellular receptors or enzymes involved in these pathways, leading to downstream effects that contribute to its pharmacological profile. Quantitative data on binding affinities and efficacy would typically be derived from biological assays.
1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibits:
The compound is soluble in organic solvents such as ethanol and dichloromethane but exhibits limited solubility in water due to its hydrophobic nature .
Relevant analytical techniques include:
1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The core 6H-benzo[c]chromen-6-one system comprises a pyranone fused to a naphthalene-like structure at positions c. The subject compound incorporates three critical modifications:
Table 1: Structural Variants of Benzo[c]chromen-6-one Derivatives
Compound Name | Substituents | Saturation | Molecular Formula |
---|---|---|---|
1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 1-Ethoxy, 3-methyl | 7,8,9,10-Tetrahydro | C₁₆H₁₈O₃ |
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 3-Hydroxy | 7,8,9,10-Tetrahydro | C₁₃H₁₂O₄ |
1-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-methyl derivative | Extended oxy-alkyl chain | None | C₂₃H₂₂O₅ |
3-Ethoxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | Regioisomeric ethoxy/methyl | 7,8,9,10-Tetrahydro | C₁₆H₁₈O₃ |
X-ray crystallography, though unavailable for this specific analogue, predicts a twisted conformation where the tetrahydro ring adopts a half-chair configuration. The ethoxy group resides perpendicular to the chromen plane, minimizing steric clash with the C3 methyl group. Computational modeling (PubChem) indicates a dipole moment of ~4.2 D and polar surface area of 39 Ų, suggesting moderate intermolecular interactions [1] [3] [7].
Unlike simpler hydroxy/methoxy benzo[c]chromenones (e.g., urolithins), 1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lacks documented natural occurrence. Its structural relatives derive primarily from plant and microbial metabolism:
Biosynthetic feasibility studies suggest engineered organisms (e.g., Saccharomyces cerevisiae) could produce related scaffolds via expression of bacterial acyltransferases and cyclases. However, the ethoxy group’s introduction would likely require non-natural alkyltransferases or chemical postsynthetic modification [8].
Synthetic interest in benzo[c]chromen-6-ones emerged in the 1960s with studies on coumarin-related fluorophores. The specific 1-ethoxy-3-methyl-7,8,9,10-tetrahydro variant represents a modern innovation driven by:
Table 2: Synthetic Evolution of Key Analogues
Era | Synthetic Targets | Methodological Advances |
---|---|---|
1960-1980 | Simple hydroxy/methoxy derivatives | Pechmann condensation; Pd-catalyzed coupling |
1980-2000 | C3/C4 disubstituted aromatic variants | Directed lithiation; Sonogashira cyclization |
2000-Present | Tetrahydro-alkoxy derivatives (e.g., target) | Hydrogenation protocols; Phase-transfer alkylation |
Recent patents (e.g., WO2021034848) emphasize enzymatic and chemoenzymatic routes to chiral analogues, though the target compound remains synthesized primarily via chemical methods [5] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8